(r)-苯甲基2-((叔丁氧羰基)氨基)-5-(二甲氨基)-5-氧代戊酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

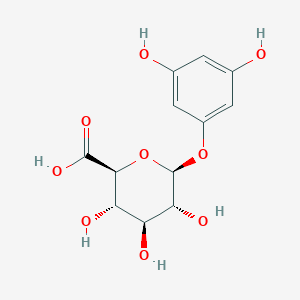

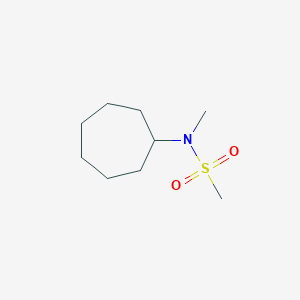

(r)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate, also known as Boc-Lys(DMA)-OBzl, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and biochemical research.

科学研究应用

合成应用和药物化学

致幻剂的药理学和毒理学:对血清素能致幻剂(包括具有苯甲基和二甲氨基的化合物)的研究集中于它们介导的5-HT2A受体激活作用。这些研究对于理解具有类似官能团的化合物在开发治疗剂方面的药理学潜力至关重要 (Halberstadt, 2017).

抗肿瘤药:在过去15年中开发的一系列新型化合物作为潜在抗癌药物,突出了具有特定官能团的化学实体在治疗应用中的重要性 (Hossain 等人,2020).

化学合成和材料科学

- 微波辅助合成:微波辅助合成技术的进步强调了生成具有不同取代基的化合物的效率,可能适用于合成(r)-苯甲基2-((叔丁氧羰基)氨基)-5-(二甲氨基)-5-氧代戊酸酯,用于各种科学应用 (Özil & Menteşe, 2020).

分析化学

- 用于氨基酸分析的茚三酮反应:茚三酮反应对伯氨基的适用性提供了一个方法论框架,该框架可能与分析具有氨基官能团的化合物相关,有助于农业、生物化学和营养科学 (Friedman, 2004).

环境与食品安全

- 食品包装中的邻苯二甲酸酯分析:由于邻苯二甲酸酯对健康的影响,为食品和包装中的邻苯二甲酸酯开发样品制备和分析方法强调了化学分析技术的重要性,这些技术可能与评估类似化合物的安全性和环境影响相关 (Harunarashid 等人,2017).

作用机制

Target of Action

The primary targets of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate are amino acids involved in peptide synthesis . The compound is a tert-butyloxycarbonyl-protected amino acid derivative, which means it has been chemically modified to protect the reactive groups of the amino acid during peptide synthesis .

Mode of Action

The compound interacts with its targets by serving as a starting material in dipeptide synthesis . A distinctive coupling reagent, N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, enhances amide formation in the compound without the addition of a base . This results in the formation of dipeptides in satisfactory yields .

Biochemical Pathways

The compound affects the biochemical pathway of peptide synthesis . Specifically, it is involved in the formation of amide bonds, which are crucial for linking amino acids together to form peptides . The compound’s role in this pathway can lead to the synthesis of a wide variety of dipeptides .

Pharmacokinetics

It’s known that the compound is miscible in several solvents, including acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), which may influence its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of dipeptides . These dipeptides can have a variety of biological effects, depending on their specific amino acid sequences .

Action Environment

The action of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate can be influenced by various environmental factors. For instance, the compound’s miscibility in different solvents can affect its ability to interact with its targets . Additionally, the presence of a suitable coupling reagent is necessary for the compound to effectively participate in dipeptide synthesis .

属性

IUPAC Name |

benzyl (2R)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)20-15(11-12-16(22)21(4)5)17(23)25-13-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3,(H,20,24)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAXRJKHHACRHI-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2514453.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2514462.png)

![5,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2514463.png)

![2,3-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2514473.png)